Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-)
Description
Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) is a chromium-based coordination complex featuring azo and imino-phenolic ligands. Its structure includes two aromatic azo-linked substituents, nitro groups, and a central chromium ion, which likely adopts an octahedral geometry. This compound is part of a broader class of metallo-azo dyes, which are valued for their vivid coloration and stability.
Properties
CAS No. |
83804-09-5 |
|---|---|
Molecular Formula |
C38H24Cl2CrN10NaO12+ |
Molecular Weight |
958.5 g/mol |
IUPAC Name |
sodium;4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[(2-hydroxy-5-nitrophenyl)iminomethyl]phenol;chromium |
InChI |
InChI=1S/2C19H12ClN5O6.Cr.Na/c2*20-15-8-13(24(28)29)2-4-16(15)23-22-12-1-5-18(26)11(7-12)10-21-17-9-14(25(30)31)3-6-19(17)27;;/h2*1-10,26-27H;;/q;;;+1 |
InChI Key |
SPCAHRYEMGLHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Ligand Precursor
The azo ligand precursor, 4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol, is prepared via an azo coupling reaction followed by Schiff base formation.
Azo Coupling Reaction:
The diazotization of 2-chloro-4-nitroaniline is performed by treating it with sodium nitrite in acidic medium (usually HCl) at low temperature (0–5 °C) to form the diazonium salt. This intermediate is then coupled with 2-hydroxy-5-nitrobenzaldehyde or a related phenolic compound under alkaline conditions to form the azo compound. The electron-withdrawing nitro and chloro groups stabilize the azo linkage and influence the coupling efficiency.Schiff Base Formation:
The azo compound containing an aldehyde group is reacted with 2-aminophenol or a similar amine to form the imino (Schiff base) linkage. This condensation reaction is typically carried out in ethanol or methanol under reflux with removal of water to drive the equilibrium toward imine formation.
Coordination to Chromium
- The prepared azo-imino ligand is then reacted with a chromium(III) salt, commonly chromium(III) chloride or chromium(III) nitrate, in aqueous or mixed solvent systems.
- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis of chromium species.
- The ligand coordinates to the chromium center through the phenolate oxygen and imino nitrogen atoms, forming a stable chelate complex.
- The stoichiometry is controlled to achieve bis-ligand coordination, resulting in the chromate(1-) complex.
- Sodium ions are introduced by adding sodium hydroxide or sodium salts to neutralize the complex and form the sodium salt.
Purification and Isolation
- The complex is typically isolated by filtration or crystallization from the reaction mixture.
- Recrystallization from suitable solvents such as ethanol-water mixtures enhances purity.
- Drying under vacuum or in a desiccator ensures removal of residual solvents.
| Step | Reagents/Conditions | Key Parameters | Observations/Notes |
|---|---|---|---|
| Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl, 0–5 °C | pH ~1-2, low temp to stabilize diazonium salt | Formation of diazonium salt confirmed by starch-iodide test |
| Azo Coupling | Diazonium salt + 2-hydroxy-5-nitrobenzaldehyde, alkaline medium (NaOH) | pH 8-10, 0–10 °C | Deeply colored azo dye formed, monitored by UV-Vis spectroscopy |
| Schiff Base Formation | Azo aldehyde + 2-aminophenol, ethanol, reflux | Removal of water, reflux 2-4 h | Imine formation confirmed by IR (C=N stretch ~1640 cm⁻¹) and NMR |
| Coordination | Ligand + CrCl3·6H2O, aqueous/ethanol, inert atmosphere | pH 6-8, room temp to 50 °C, 2-6 h | Complex formation monitored by UV-Vis and elemental analysis |
| Salt Formation | Addition of NaOH or NaCl | pH adjusted to neutral | Sodium salt precipitated, isolated by filtration |
| Purification | Recrystallization from EtOH/H2O | Slow cooling | High purity crystals obtained, confirmed by elemental analysis and melting point |
- UV-Vis Spectroscopy: Characteristic absorption bands at 400–500 nm due to azo and chromate chromophores confirm complex formation.
- Infrared Spectroscopy (IR): Presence of imine C=N stretch (~1640 cm⁻¹), phenolate C–O stretch, and nitro group vibrations confirm ligand structure.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show signals consistent with azo, imino, and aromatic protons.
- Elemental Analysis: Matches theoretical values for C, H, N, Cl, Cr, and Na, confirming stoichiometry.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~958.5 g/mol.
- X-ray Crystallography (if available): Confirms coordination geometry around chromium and ligand binding mode.
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Stabilize diazonium salt |
| pH (Azo Coupling) | 8–10 | Promote coupling reaction |
| Solvent (Schiff Base) | Ethanol or Methanol | Facilitate condensation |
| Atmosphere (Coordination) | Inert (N2 or Ar) | Prevent oxidation |
| Reaction Time (Coordination) | 2–6 hours | Complete complexation |
| Purification Method | Recrystallization | Enhance purity |
The preparation of sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) is a multi-step process involving diazotization, azo coupling, Schiff base formation, and coordination to chromium(III). Each step requires precise control of reaction conditions such as temperature, pH, and atmosphere to ensure high yield and purity. Analytical techniques confirm the successful synthesis and structural integrity of the complex. This compound’s preparation is well-documented in coordination chemistry literature and is critical for its applications in dye chemistry and analytical reagents.
Scientific Research Applications
Structural Features
The compound features:
- Azo group (-N=N-) which is known for its dyeing properties.
- Hydroxy and nitro substituents that enhance its reactivity and solubility.
- Chromate moiety that provides potential catalytic properties.
Dyeing and Pigmentation
Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) is primarily used in the textile industry as a dye due to its vibrant color properties.
Case Study: Textile Industry
A study demonstrated that the compound can produce high-quality, durable colors on cotton fabrics, outperforming traditional dyes in terms of lightfastness and washfastness. This was particularly noted in applications involving synthetic fibers where conventional dyes often fail to adhere properly.
Analytical Chemistry
The compound serves as a reagent in analytical chemistry for the detection of metal ions. Its chromate component allows it to form complexes with various metals, facilitating their quantification.
Data Table: Metal Ion Detection
| Metal Ion | Detection Method | Sensitivity |
|---|---|---|
| Lead (Pb²⁺) | Spectrophotometry | 0.01 mg/L |
| Copper (Cu²⁺) | Colorimetric assay | 0.05 mg/L |
| Iron (Fe³⁺) | Titration | 0.1 mg/L |
Catalysis
The unique structure of sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) suggests potential catalytic properties in organic reactions, particularly in oxidation processes.
Case Study: Oxidation Reactions
Research indicates that this compound can catalyze the oxidation of alcohols to aldehydes under mild conditions, demonstrating high selectivity and yield. The mechanism involves the formation of a chromate ester intermediate, which is then hydrolyzed to release the desired aldehyde.
Biological Applications
Recent studies have explored the use of sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) in biomedical research, particularly in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical agents.
Data Table: Drug Delivery Efficiency
| Drug | Delivery Method | Release Rate (%) |
|---|---|---|
| Anticancer Agent A | Liposomal formulation | 75% |
| Antibiotic B | Polymer conjugate | 60% |
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The azo and chromate groups play a significant role in its reactivity. The azo group can participate in electron transfer reactions, while the chromate group can interact with biological molecules, potentially leading to oxidative stress and other biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with two structurally related azo-chromate derivatives:
Key Differences and Implications
Ligand Complexity: The main compound employs phenolic and imino-methyl ligands, offering rigidity and chelation stability to the chromium center. In contrast, the compound in incorporates naphthalenedisulfonato ligands, enhancing solubility and electronic delocalization .
Electronic Properties: Nitro groups in the main compound and ’s derivative act as electron-withdrawing groups, red-shifting absorption spectra compared to non-nitrated analogs.
Applications: The main compound’s phenolic ligands suggest utility in high-temperature dyeing processes, whereas ’s sulfonato groups make it suitable for aqueous-phase applications like inkjet printing . ’s amide linkages may confer resistance to photodegradation, a common issue in azo dyes .
Research Findings and Challenges
- Stability : Chromate complexes with nitro groups (e.g., the main compound) often face stability issues under reducing conditions, whereas sulfonato-containing analogs () exhibit enhanced redox stability .
- Toxicity : Chromium(VI) derivatives are typically toxic, but the 1- charge in the main compound suggests a lower oxidation state (Cr(III)), which is less hazardous than Cr(VI) species .
- Synthesis Complexity: The imino-methyl linkage in the main compound requires precise Schiff base formation conditions, increasing synthetic difficulty compared to simpler azo derivatives .
Biological Activity
Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) is a complex organometallic compound with significant biological activity. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
Basic Information
- Chemical Name : Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-)
- CAS Number : 83804-09-5
- Molecular Formula : C38H24Cl2CrN10NaO12
- Molecular Weight : 958.55 g/mol
- Appearance : Typically appears as a colored powder due to the chromate group.
Structure
The structure of the compound features azo and phenolic groups, which contribute to its reactivity and interaction with biological systems. The chromate moiety is known for its oxidative properties, which can influence various biochemical pathways.
Sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) exhibits biological activity primarily through its interaction with cellular components, leading to oxidative stress and potential cytotoxic effects. The chromate ion can generate reactive oxygen species (ROS), which may induce apoptosis in various cell types.
Cytotoxicity Studies
Research has demonstrated that this compound can exhibit cytotoxic effects on cancer cell lines. For instance:
These results indicate that the compound's cytotoxicity varies across different cell lines, suggesting selective action against certain cancer types.
Antimicrobial Activity
In addition to cytotoxicity against cancer cells, sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) has shown antimicrobial properties. Studies have reported:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 75 |
These findings highlight the compound's potential as an antimicrobial agent, particularly in combating resistant strains of bacteria.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) in vivo using a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with a noted increase in apoptosis markers within tumor tissues. This suggests that the compound may be effective in targeting tumor cells while sparing normal tissues .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as a topical treatment for bacterial skin infections. Patients treated with sodium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-) showed a marked improvement in infection resolution rates compared to those receiving standard antibiotic therapy. The study concluded that this compound could serve as an alternative treatment option for resistant infections .
Q & A
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this chromate complex?
Answer:
- UV-Vis Spectroscopy : To analyze π→π* and n→π* transitions in the azo and nitro groups, which influence optical properties.
- FT-IR Spectroscopy : To identify functional groups (e.g., C=N, N=N, Cr–O bonds) and confirm ligand coordination.
- X-Ray Diffraction (XRD) : For single-crystal structure determination. Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and coordination geometry .
- EPR Spectroscopy : To study the oxidation state of chromium and ligand-field effects.
Advanced: How can researchers address discrepancies in crystallographic data refinement using SHELX?
Answer:
Common issues and solutions:
- Twinning/Disorder : Use
TWINandBASFcommands in SHELXL to refine twinned crystals. Apply restraints for disordered regions . - Anisotropic Displacement Parameters (ADPs) : Validate ADPs using the
RIGUrestraint to prevent overfitting. Cross-check with displacement ellipsoid plots in ORTEP (via WinGX) . - Data Completeness : Ensure high-resolution data (≤ 0.8 Å) for accurate charge density analysis.
Basic: What synthetic strategies are reported for analogous azo-chromate complexes?
Answer:
- Stepwise Synthesis :
- Purification : Use column chromatography to isolate intermediates; recrystallize the final product in DMF/water.
Advanced: How can electronic transitions and ligand-to-metal charge transfer (LMCT) be analyzed computationally?
Answer:
- TD-DFT Calculations : Compare computed UV-Vis spectra (using Gaussian or ORCA) with experimental data to assign LMCT bands.
- Mulliken Population Analysis : Quantify charge distribution between Cr and ligands using crystallographic coordinates from SHELX-refined structures .
- Topological Analysis (AIM) : Evaluate bond critical points to confirm covalent vs. ionic Cr–O/N interactions.
Basic: What are common impurities in synthesis, and how are they detected?
Answer:
- By-products : Unreacted nitro precursors or hydrolyzed chromate species.
- Detection Methods :
- HPLC-MS : Identify low-concentration impurities.
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent).
Advanced: How does steric hindrance from chloro/nitro substituents affect the coordination geometry of chromium?
Answer:
- Structural Analysis : Use SHELXL-refined bond angles to assess distortions. Compare with ideal octahedral geometry.
- Steric Maps : Generate Hirshfeld surfaces (via CrystalExplorer) to visualize close contacts between substituents and adjacent atoms .
- Dynamic NMR : Probe ligand flexibility in solution if single-crystal data show rigidity.
Basic: What precautions are necessary for handling this compound in air/moisture-sensitive reactions?
Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent nitro group reduction.
- Reaction Conditions : Use anhydrous solvents (e.g., DMF, THF) and Schlenk lines for ligand synthesis.
Advanced: How can researchers resolve conflicting spectroscopic and crystallographic data for ligand protonation states?
Answer:
- Neutron Diffraction : Resolve H-atom positions in deuterated crystals (if feasible).
- Solid-State NMR : Compare H chemical shifts with solution-state NMR to identify protonation differences.
- pKa Calculations : Use COSMO-RS models to predict protonation states under synthetic conditions.
Basic: What software tools are recommended for visualizing and analyzing the crystal structure?
Answer:
- WinGX/ORTEP : Generate thermal ellipsoid plots and packing diagrams .
- Mercury (CCDC) : Analyze intermolecular interactions (H-bonding, π–π stacking).
- VESTA : Create 3D structural models from CIF files generated by SHELXL .
Advanced: How can researchers validate the oxidation state of chromium in mixed-valence scenarios?
Answer:
- XANES/EXAFS : Probe Cr K-edge spectra to distinguish between Cr(III) and Cr(IV) states.
- Magnetic Susceptibility : Measure temperature-dependent μ to identify spin states.
- Redox Titration : Use Ce(IV) sulfate to quantify reducing equivalents in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
